Quinoline, 4-(2-(4-morpholinyl)ethyl)-
Description
Chemical Structure and Properties Quinoline, 4-(2-(4-morpholinyl)ethyl)- (CAS 729-24-8, molecular formula: C₁₅H₁₈N₂O) is a quinoline derivative featuring a morpholine-substituted ethyl group at the 4-position of the quinoline core . This compound is of interest in medicinal chemistry for its structural versatility, enabling interactions with biological targets such as receptors and enzymes.
Synthesis and Characterization The synthesis of morpholine-functionalized quinolines typically involves multi-step reactions. For example, similar compounds are synthesized via coupling reactions, esterification, or nucleophilic substitution. highlights the use of column chromatography and HPLC for purification and purity assessment, suggesting that the target compound may follow analogous protocols . Characterization via NMR, IR, and mass spectrometry (as seen in and ) ensures structural confirmation .
Properties
CAS No. |
126921-43-5 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(2-quinolin-4-ylethyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-2-4-15-14(3-1)13(5-7-16-15)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |
InChI Key |
PAAQAEFOCMGAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-morpholinyl)ethyl)-, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or molecular iodine have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
Quinoline, 4-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 4-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The morpholine group enhances its ability to interact with biological molecules, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares Quinoline, 4-(2-(4-morpholinyl)ethyl)- with structurally related quinoline derivatives containing morpholine or analogous substituents:
Key Observations
Substituent Position and Activity: The 4-position is critical for bioactivity. For instance, direct attachment of morpholine (as in 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline) may enhance receptor binding due to reduced steric hindrance . In contrast, carboxamide-linked morpholinylethyl groups () could improve metabolic stability . Substituents at the 2-position (e.g., isopropylphenyl, tert-butylphenyl) influence lipophilicity, affecting membrane permeability and target engagement .
Biological Activity: Morpholine-containing quinolines exhibit diverse activities. For example, 4-(quinolin-4-yl)morpholine derivatives () show antibacterial effects, while others act as MCH1R antagonists for obesity-related applications .
Synthesis Complexity :
- Compounds with direct morpholine attachment (e.g., via SNAr reactions) require fewer steps compared to those needing amide coupling or esterification () .
Contrasting Features
- Solubility : The morpholinylethyl group in the target compound enhances water solubility compared to tert-butylphenyl or isopropylphenyl derivatives, which are more lipophilic .
- Target Specificity : Amide-linked morpholine () may favor kinase inhibition (common in anticancer agents), while smaller substituents (e.g., morpholinyl in ) are suited for receptor antagonism .
Research Implications
The structural diversity of morpholine-functionalized quinolines underscores their adaptability in drug design. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic variation of substituents to optimize potency and selectivity.
- Mechanistic Studies : Elucidating the target compound’s mode of action, particularly its antimicrobial and receptor-binding pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
